

4-(3-Chloropropyl)morpholine hydrochloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Chloropropyl)morpholine hydrochloride

Cat. No.: B1590120

[Get Quote](#)

An In-Depth Technical Guide to **4-(3-Chloropropyl)morpholine Hydrochloride**

Introduction

4-(3-Chloropropyl)morpholine hydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). As a chloroalkyl salt, its unique bifunctional nature—possessing a reactive chloropropyl group and a versatile morpholine moiety—makes it a valuable building block in complex organic synthesis.^[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, characterization, and critical applications, with a particular focus on its role in the development of targeted cancer therapies such as Gefitinib.

Chemical Identity and Structure

A precise understanding of the compound's structure and nomenclature is fundamental for its effective use in research and manufacturing.

IUPAC Name and Synonyms

- IUPAC Name: 4-(3-chloropropyl)morpholine;hydrochloride^[2]
- Common Synonyms: N-(3-Chloropropyl)morpholine hydrochloride, 3-Morpholinopropyl chloride hydrochloride

- Free Base IUPAC Name: 4-(3-chloropropyl)morpholine[3]

Chemical Structure

The molecule consists of a morpholine ring N-substituted with a 3-chloropropyl chain. The hydrochloride salt is formed by the protonation of the tertiary amine nitrogen of the morpholine ring by hydrochloric acid. This conversion from the typically oily free base to a crystalline solid enhances its stability and handling properties.

- SMILES:Cl.C1CCCN1CCOCC1[2][4]
- InChI Key:PQECODMSWJOUAT-UHFFFAOYSA-N[4]

Key Identifiers

The following table summarizes the key identifiers for **4-(3-Chloropropyl)morpholine hydrochloride**.

Identifier	Value	Source(s)
CAS Number	57616-74-7	[1][4][5][6][7]
Molecular Formula	C ₇ H ₁₄ CINO · HCl	[1][2][4][6][7][8]
Molecular Weight	200.11 g/mol	[1][2][4][6][7][8]
EC Number	260-851-0	[4][7]
PubChem Substance ID	329764397	[4][7]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

Property	Value	Notes	Source(s)
Appearance	Crystals	---	[4]
Assay/Purity	≥97% (GC/AT)	High purity is essential for pharmaceutical applications to avoid side products.	[4] [9]
Free Base Form	Pale Yellow Oil	The hydrochloride salt is a solid, while the free base (CAS 7357-67-7) is an oil.	[10]
Free Base Boiling Point	227.1°C	Data for the free base provides context for purification via distillation.	[9]
Storage	Temperature controlled, NMT 30°C	Recommended to ensure stability.	[5]

Synthesis and Purification

The synthesis of **4-(3-chloropropyl)morpholine hydrochloride** is typically a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

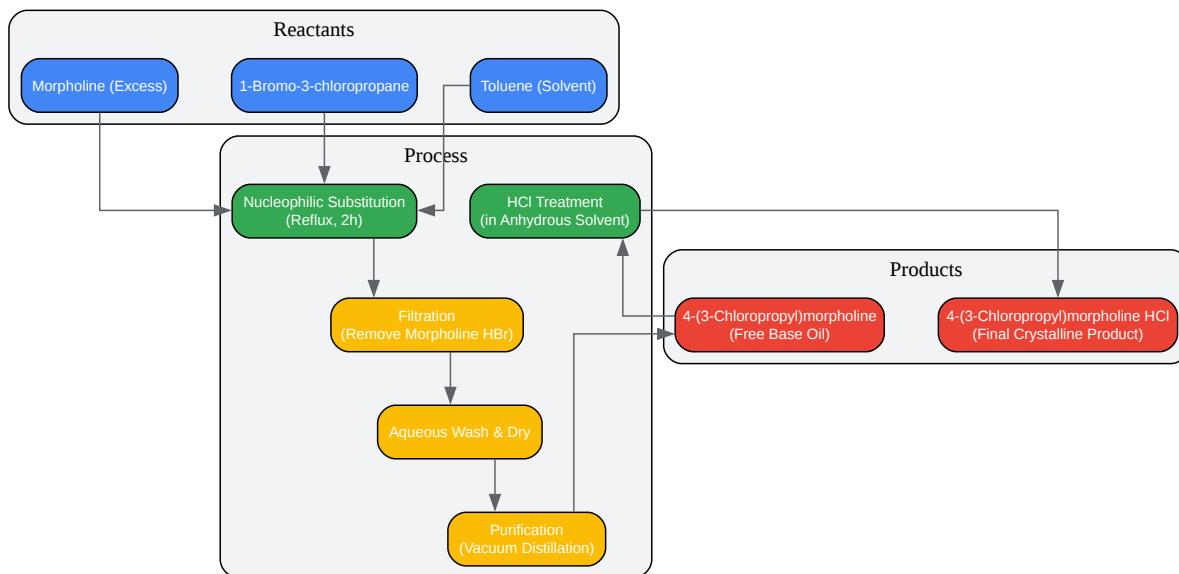
Synthesis Rationale

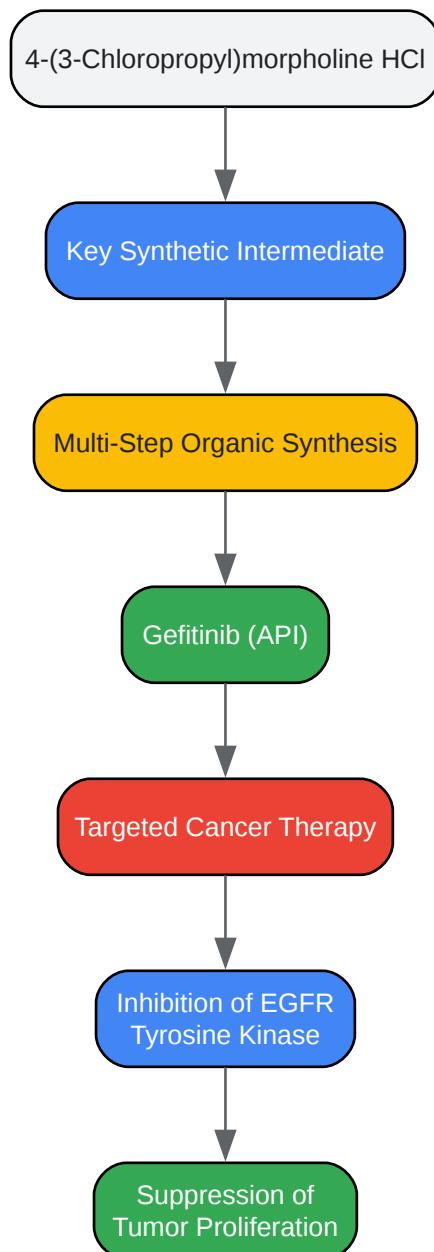
The core reaction is a nucleophilic substitution. Morpholine, acting as the nucleophile, displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, allowing for selective substitution at the bromine-bearing carbon. An excess of morpholine is often used to both drive the reaction to completion and to act as a base, neutralizing the hydrobromic acid (HBr) byproduct and forming morpholine hydrobromide. The resulting free base is then protonated with hydrochloric acid to yield the final, more stable, crystalline product.

Detailed Experimental Protocol

This protocol describes a common lab-scale synthesis adapted from established methods.[\[10\]](#) [\[11\]](#)

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)


- Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, slowly add morpholine (11.0 mL, 127 mmol).
 - Causality: Toluene is an effective, non-reactive solvent that allows for heating to the required reflux temperature. Using a two-fold excess of morpholine ensures the primary reactant is fully consumed.
- Reaction Execution: Heat the reaction mixture to reflux and maintain with continuous stirring for 2 hours.
- Workup and Isolation: Cool the mixture to room temperature. A precipitate of morpholine hydrobromide will have formed. Filter the mixture to remove these insoluble solids.
- Purification: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.
 - Self-Validation: The water wash removes any remaining morpholine salts and excess morpholine. Drying ensures water is removed before concentration.
- Concentration: Concentrate the dried organic phase under reduced pressure to remove the toluene. The crude product is a pale yellow oil.[\[10\]](#)
- Final Purification: Purify the crude oil by vacuum distillation to afford pure 4-(3-chloropropyl)morpholine. A typical yield is around 96%.[\[10\]](#)[\[11\]](#)


Step 2: Conversion to Hydrochloride Salt

- Dissolution: Dissolve the purified 4-(3-chloropropyl)morpholine oil in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

- Protonation: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an appropriate solvent, until precipitation is complete.
- Isolation: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Chloropropyl)morpholine hydrochloride-57616-74-7 [ganeshremedies.com]
- 2. 4-(3-Chloropropyl)morpholine Hydrochloride [lgcstandards.com]
- 3. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 5. 4-(3-chloropropyl)morpholine hydrochloride, CasNo.57616-74-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookingchem.com]
- 6. 4-(3-Chloropropyl)morpholine Hydrochloride | CAS Number 57616-74-7 [klivon.com]
- 7. 4- (3-氯丙基) 吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 9. nbinfo.com [nbinfo.com]
- 10. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 11. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-(3-Chloropropyl)morpholine hydrochloride chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590120#4-3-chloropropyl-morpholine-hydrochloride-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com